molecular formula C11H15NO2 B1616590 N-(4-hydroxyphenyl)-3-methylbutanamide CAS No. 723755-75-7

N-(4-hydroxyphenyl)-3-methylbutanamide

Cat. No.: B1616590
CAS No.: 723755-75-7
M. Wt: 193.24 g/mol
InChI Key: NFPBLAFQZXIWSX-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-3-methylbutanamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a butanamide backbone

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-3-methylbutanamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has been found to inhibit the growth of these cells .

Mode of Action

Fenretinide interacts with its targets by inducing cell growth inhibition through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which induces cell growth through differentiation . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is known that fenretinide and its metabolites can inhibit the activities of several enzymes, including β-carotene oxygenase 1, stearoyl-coa desaturase 1, and dihydroceramide δ4-desaturase 1 .

Pharmacokinetics

The pharmacokinetics of Fenretinide have been studied in rats and mice . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hours . Fenretinide and its metabolites were found to be more abundant than the intact drug in most tissues 24 hours after the intravenous dose .

Result of Action

The molecular and cellular effects of Fenretinide’s action include the inhibition of cell growth through the induction of apoptosis . This results in cell death, which contributes to its anticancer effects .

Action Environment

The action, efficacy, and stability of Fenretinide can be influenced by environmental factors. For instance, Fenretinide and its analogs are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the storage and handling conditions of Fenretinide can significantly impact its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-3-methylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoyl chloride with 3-methylbutanamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic systems to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-hydroxyphenyl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide: Known for its anticancer properties.

Uniqueness

N-(4-hydroxyphenyl)-3-methylbutanamide is unique due to the presence of the 3-methylbutanamide moiety, which imparts distinct chemical and biological properties compared to other hydroxyphenyl derivatives. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)7-11(14)12-9-3-5-10(13)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPBLAFQZXIWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356880
Record name N-(4-hydroxyphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723755-75-7
Record name N-(4-hydroxyphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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